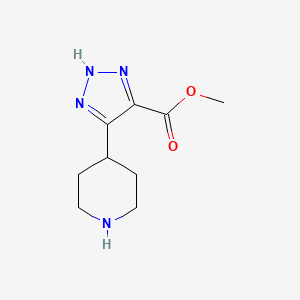

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

Molecular Formula |

C9H14N4O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 5-piperidin-4-yl-2H-triazole-4-carboxylate |

InChI |

InChI=1S/C9H14N4O2/c1-15-9(14)8-7(11-13-12-8)6-2-4-10-5-3-6/h6,10H,2-5H2,1H3,(H,11,12,13) |

InChI Key |

HDTHKKFTWQLKPE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NNN=C1C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

The predominant synthetic route to methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is through CuAAC, which involves the reaction of an azide derivative with an alkyne bearing the appropriate substituents. This method is favored for its high regioselectivity, mild reaction conditions, and excellent yields.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidin-4-yl azide or azide precursor | Preparation of azide intermediate | Azide-functionalized piperidine derivative |

| 2 | Methyl propiolate (alkyne with ester group) | CuSO₄, sodium ascorbate, tert-butanol/water, room temperature | Formation of 1,4-disubstituted 1,2,3-triazole ring with methyl ester at C-4 |

| 3 | Purification | Column chromatography or crystallization | Pure this compound |

This approach is supported by numerous studies demonstrating the use of copper sulfate and sodium ascorbate as a catalytic system in aqueous-organic solvent mixtures (e.g., tert-butanol/water) at ambient temperature, yielding the desired triazole esters efficiently and with high purity.

Azide and Alkyne Precursor Preparation

Piperidin-4-yl Azide Synthesis: The piperidine ring bearing an azide substituent at the 4-position can be prepared via nucleophilic substitution of a suitable leaving group (e.g., halide) on the piperidine ring with sodium azide under controlled conditions.

Methyl Propiolate: Commercially available or synthesized by esterification of propiolic acid, methyl propiolate serves as the alkyne component bearing the methyl ester functionality necessary for the target compound.

Reaction Optimization and Scale-Up

Recent advances include optimized protocols for preparative scale synthesis (up to gram scale), employing:

- Controlled molar ratios of copper sulfate and sodium ascorbate to minimize copper contamination.

- Use of ligands such as tris(1-hydroxyethyl)-1,2,3-triazolylmethylamine (THETA) to stabilize copper(I), enhancing catalyst efficiency and recyclability.

- Reaction times typically range from 1 to 48 hours at room temperature with stirring.

- Post-reaction workup includes aqueous extraction, filtration, and drying, followed by purification via column chromatography or crystallization to achieve >98% purity.

Alternative Synthetic Routes and Catalysts

While CuAAC remains the gold standard, other methods have been explored:

- Thermal Cycloaddition: High-temperature conditions can promote azide-alkyne cycloaddition without a catalyst, but this often results in lower regioselectivity and yields.

- Metal-Free Click Chemistry: Emerging protocols use organocatalysts or photochemical activation, but these are less common for this compound class.

- Other Metal Catalysts: Palladium or ruthenium catalysts can yield different regioisomers (1,5-disubstituted triazoles), but for this compound, the 1,4-regioisomer is desired, making copper catalysis preferable.

Characterization and Purification

- Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) including ^1H and ^13C NMR, Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are routinely used to confirm the structure and purity.

- Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) ensure reaction monitoring and final product purity.

- Melting Point Determination: Provides additional confirmation of compound identity and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| CuAAC (Copper-catalyzed azide-alkyne cycloaddition) | Piperidin-4-yl azide, methyl propiolate, CuSO₄, sodium ascorbate | Room temperature, aqueous-organic solvent, 1-48 h | 85-99% | High regioselectivity, mild conditions, scalable | Requires copper catalyst, possible metal contamination |

| Thermal cycloaddition | Piperidin-4-yl azide, methyl propiolate | Elevated temperature, no catalyst | Moderate | Metal-free | Lower regioselectivity, longer reaction times |

| Metal-free click chemistry | Piperidin-4-yl azide, methyl propiolate, organocatalysts | Mild conditions, photochemical | Variable | Avoids metals | Less developed, lower yields |

Research Discoveries and Developments

- The use of ligands like THETA has improved catalyst efficiency and recyclability in CuAAC, allowing for automated synthesis platforms to produce triazole esters with high purity and yield.

- Studies have shown that the electronic nature of substituents on the azide or alkyne can influence reaction rates and yields, guiding the design of more efficient synthetic routes.

- The methyl ester functionality in this compound allows for further functionalization, making this compound a versatile intermediate in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce the triazole ring.

Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the triazole ring critically influence biological activity and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The basic piperidine group in the target compound improves water solubility compared to non-polar substituents (e.g., hexyl in Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate) .

Biological Activity

Methyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,3-triazoles, which are known for their pharmacological versatility. The synthesis of this compound typically involves the reaction of piperidine derivatives with azides and alkyne components through click chemistry methods. This approach allows for the efficient formation of the triazole ring, which is crucial for its biological activity.

Antimicrobial Properties

Research has shown that compounds containing the 1,2,3-triazole scaffold exhibit significant antimicrobial activity. In a study assessing various triazole derivatives, including this compound, it was found that these compounds possess varying degrees of efficacy against different bacterial and fungal strains.

| Compound | Activity (MIC µg/mL) | Target Organisms |

|---|---|---|

| This compound | 16 | Mycobacterium smegmatis |

| Other Triazoles | Ranges from 8 to >128 | Various Gram-positive and Gram-negative bacteria |

The Minimum Inhibitory Concentration (MIC) values indicate that while some derivatives show promising activity against specific pathogens, others may require further optimization to enhance their antimicrobial properties .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Triazole compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including the disruption of cellular signaling pathways and induction of apoptosis.

In a comparative study of triazole derivatives:

| Compound | IC50 (µM) | Cancer Cell Lines |

|---|---|---|

| This compound | 12.5 | MDA-MB-231 (breast cancer) |

| Control (Sorafenib) | 9.98 | MDA-MB-231 |

The IC50 value for this compound indicates moderate potency against breast cancer cells compared to established treatments .

The biological activity of triazoles often stems from their ability to interact with various biological targets through non-covalent interactions such as hydrogen bonds and π–π stacking interactions. For instance:

- Binding Interactions : The compound can form hydrogen bonds with key amino acid residues in target proteins.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Activity Study : A comprehensive evaluation revealed that while many synthesized triazoles did not exhibit strong antibiotic properties initially, modifications in structure led to enhanced activity against resistant strains .

- Anticancer Evaluation : In vitro assays demonstrated that the compound could inhibit cell growth in specific cancer lines with promising IC50 values, suggesting a need for further development in drug formulation .

Q & A

Q. Advanced Research Focus

- Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 48h, monitoring degradation via LC-MS. Hydrolysis of the methyl ester is a key risk; observe m/z shifts corresponding to carboxylic acid formation .

- Compare NMR in DMSO-d6 vs. D2O to detect ester hydrolysis (disappearance of the methoxy singlet at ~3.8 ppm) .

- Use molecular dynamics simulations (AMBER) to predict interactions with serum albumin that may stabilize the compound .

What methodologies are recommended for analyzing non-covalent interactions (e.g., π-stacking, hydrogen bonding) in cocrystals of this compound?

Q. Advanced Research Focus

- Perform Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., C–H⋯π vs. O–H⋯N) .

- Use SHELXL to refine disorder models in cocrystals, particularly for flexible piperidine conformers. Apply ISOR and DELU restraints to manage thermal motion .

- Validate π-stacking via UV-vis spectroscopy (bathochromic shifts in acetonitrile) and DFT calculations (NCI plots for van der Waals interactions) .

How can researchers address conflicting bioactivity data across cell lines when testing this compound as a kinase inhibitor?

Q. Advanced Research Focus

- Profile kinase inhibition (KinomeScan) to identify off-target effects. Compare IC values against >100 kinases to assess selectivity .

- Use molecular docking (AutoDock Vina) to model interactions with ATP-binding pockets. Prioritize kinases with conserved residues (e.g., hinge-region lysine) .

- Validate via isothermal titration calorimetry (ITC) to measure binding affinity (K) and enthalpy-driven vs. entropy-driven interactions .

What are the best practices for characterizing tautomeric equilibria in the triazole ring using spectroscopic and computational methods?

Q. Advanced Research Focus

- Analyze - HMBC NMR to detect tautomer-sensitive shifts (e.g., 1H- vs. 2H-triazole) .

- Perform variable-temperature NMR in DMSO-d6 to observe coalescence of NH protons, indicating tautomeric exchange .

- Compare DFT-calculated chemical shifts (GIAO method) with experimental data to identify dominant tautomers .

How can researchers mitigate synthetic byproducts from piperidine ring alkylation during triazole formation?

Q. Advanced Research Focus

- Optimize protecting groups (e.g., tert-butoxycarbonyl, Boc) for the piperidine nitrogen to prevent quaternization. Deprotect post-cyclization using TFA/CHCl .

- Monitor alkylation via LC-MS; quench excess alkylating agents (e.g., benzyl bromide) with Amberlyst A-21 resin .

- Use NMR to detect N-alkylation byproducts (e.g., upfield shifts for benzylic protons at ~4.5 ppm) .

What strategies are effective for correlating substituent effects on the triazole ring with solubility and logP values?

Q. Advanced Research Focus

- Measure solubility via shake-flask method in PBS and logP via HPLC (C18 column, isocratic MeOH/HO) .

- Apply QSPR models (e.g., COSMO-RS) to predict solubility from molecular descriptors (e.g., dipole moment, PSA) .

- Synthesize analogs with electron-withdrawing groups (e.g., 5-nitro) to assess impacts on hydrophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.